molecular formula C17H14ClN3OS B4491834 2-(2-CHLOROPHENYL)-5-METHYL-N-(2-PYRIDYLMETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE

2-(2-CHLOROPHENYL)-5-METHYL-N-(2-PYRIDYLMETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE

Cat. No.: B4491834
M. Wt: 343.8 g/mol
InChI Key: NNNAPPVAASEGPU-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-5-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Pyridylmethyl Group: The pyridylmethyl group is typically introduced via a condensation reaction with a pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-(2-Chlorophenyl)-5-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-5-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-5-methyl-1,3-thiazole-4-carboxamide: Lacks the pyridylmethyl group.

    2-(2-Chlorophenyl)-5-methyl-N-(2-pyridylmethyl)-1,3-oxazole-4-carboxamide: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

2-(2-Chlorophenyl)-5-methyl-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide is unique due to the presence of both the thiazole ring and the pyridylmethyl group, which confer specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-11-15(16(22)20-10-12-6-4-5-9-19-12)21-17(23-11)13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNAPPVAASEGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-CHLOROPHENYL)-5-METHYL-N-(2-PYRIDYLMETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE
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2-(2-CHLOROPHENYL)-5-METHYL-N-(2-PYRIDYLMETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE
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2-(2-CHLOROPHENYL)-5-METHYL-N-(2-PYRIDYLMETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE
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2-(2-CHLOROPHENYL)-5-METHYL-N-(2-PYRIDYLMETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE
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2-(2-CHLOROPHENYL)-5-METHYL-N-(2-PYRIDYLMETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE
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2-(2-CHLOROPHENYL)-5-METHYL-N-(2-PYRIDYLMETHYL)-1,3-THIAZOLE-4-CARBOXAMIDE

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